7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position on the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-chloro-4-methylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalenones with various functional groups.
Scientific Research Applications
7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-methylnaphthalene: Lacks the ketone group, making it less reactive in certain chemical reactions.
4-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
7-chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring system
Properties
Molecular Formula |
C11H11ClO |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
7-chloro-4-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11ClO/c1-7-2-5-11(13)10-6-8(12)3-4-9(7)10/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
AYYSZPWIPQKMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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